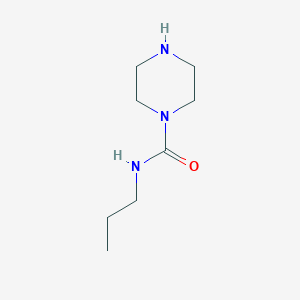
N-Propylpiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Propylpiperazine-1-carboxamide is a chemical compound with the molecular formula C8H17N3O. It belongs to the class of piperazine derivatives, which are known for their wide range of biological and pharmaceutical activities. Piperazine derivatives are commonly used in the synthesis of various drugs due to their versatile chemical properties .
Preparation Methods
The synthesis of N-Propylpiperazine-1-carboxamide can be achieved through several methods. One common synthetic route involves the reaction of piperazine with propyl isocyanate under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction mixture is stirred at room temperature for several hours. The product is then purified through recrystallization or chromatography to obtain pure this compound .
Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality and yield .
Chemical Reactions Analysis
N-Propylpiperazine-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles such as halides, amines, or thiols.
Scientific Research Applications
N-Propylpiperazine-1-carboxamide has several scientific research applications across different fields:
Mechanism of Action
The mechanism of action of N-Propylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to physiological effects. For example, it may act as an inhibitor of certain enzymes involved in metabolic pathways, thereby affecting cellular processes .
Comparison with Similar Compounds
N-Propylpiperazine-1-carboxamide can be compared with other similar compounds, such as:
N-Methylpiperazine-1-carboxamide: This compound has a methyl group instead of a propyl group, which may result in different chemical and biological properties.
N-Ethylpiperazine-1-carboxamide: The ethyl group in this compound provides different steric and electronic effects compared to the propyl group, potentially leading to variations in reactivity and activity.
N-Butylpiperazine-1-carboxamide: The butyl group introduces additional carbon atoms, which can influence the compound’s solubility, stability, and interactions with biological targets.
This compound is unique due to its specific propyl group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
343271-91-0 |
|---|---|
Molecular Formula |
C8H17N3O |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
N-propylpiperazine-1-carboxamide |
InChI |
InChI=1S/C8H17N3O/c1-2-3-10-8(12)11-6-4-9-5-7-11/h9H,2-7H2,1H3,(H,10,12) |
InChI Key |
DJVCFHRVCZHWME-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)N1CCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


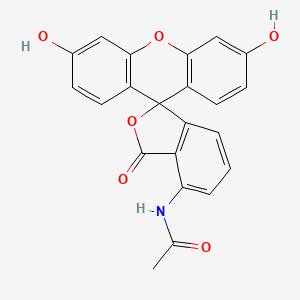
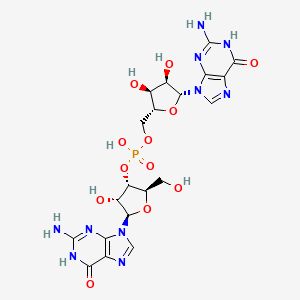
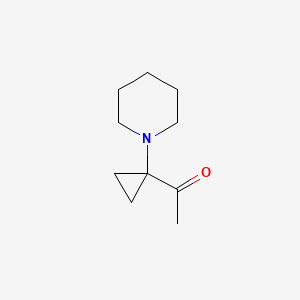
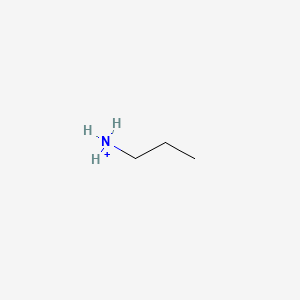

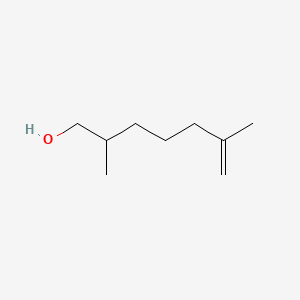
![sodium;4-[(2-carboxyphenyl)diazenyl]-5-methyl-2-phenylpyrazol-3-olate;chromium;2-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzoic acid](/img/structure/B13829310.png)
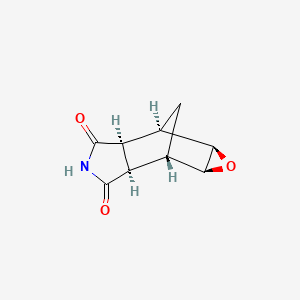
![(4-nitrophenyl)methyl (2S,5R,6R)-3,3-dimethyl-4,7-dioxo-6-[(2-phenoxyacetyl)amino]-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13829321.png)

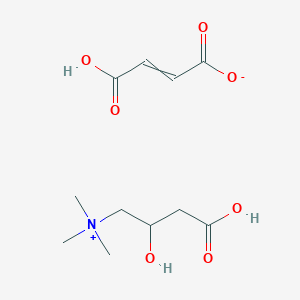
![(1R,2R,5S,8S,9S,11R,12S,16R,17S,18R,20R,21S,25S,31S)-7-(hydroxymethyl)-17,21-dimethyl-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,10-dioxa-23-azadecacyclo[14.11.1.11,12.12,5.116,20.02,11.013,28.017,25.018,23.08,31]hentriaconta-6,13(28)-diene-3,29-dione](/img/structure/B13829348.png)
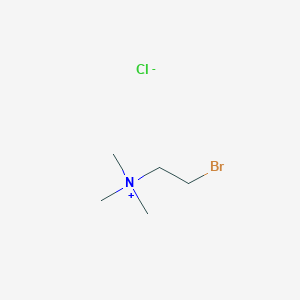
![3-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde](/img/structure/B13829358.png)
